molecular formula C20H30N4O3 B11071333 (2Z)-2-[9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ylidene]hydrazinecarboxamide

(2Z)-2-[9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ylidene]hydrazinecarboxamide

Cat. No.: B11071333
M. Wt: 374.5 g/mol
InChI Key: UZYMRVUJWGYPGN-JWGURIENSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-(3-ISOBUTYL-9,10-DIMETHOXY-1,3,4,6,7,11B-HEXAHYDRO-2H-PYRIDO[2,1-A]ISOQUINOLIN-2-YLIDEN)-1-HYDRAZINECARBOXAMIDE involves multiple steps, starting from readily available starting materialsThe final step involves the formation of the hydrazinecarboxamide moiety under specific reaction conditions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. .

Scientific Research Applications

2-(3-ISOBUTYL-9,10-DIMETHOXY-1,3,4,6,7,11B-HEXAHYDRO-2H-PYRIDO[2,1-A]ISOQUINOLIN-2-YLIDEN)-1-HYDRAZINECARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders due to its interaction with vesicular monoamine transporter 2 (VMAT2).

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The compound exerts its effects primarily through the inhibition of VMAT2, a protein involved in the transport of neurotransmitters into synaptic vesicles. By inhibiting VMAT2, the compound can modulate neurotransmitter levels in the brain, which is beneficial in the treatment of hyperkinetic movement disorders. The molecular targets and pathways involved include the dopaminergic and serotonergic systems .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H30N4O3

Molecular Weight

374.5 g/mol

IUPAC Name

[(Z)-[9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-ylidene]amino]urea

InChI

InChI=1S/C20H30N4O3/c1-12(2)7-14-11-24-6-5-13-8-18(26-3)19(27-4)9-15(13)17(24)10-16(14)22-23-20(21)25/h8-9,12,14,17H,5-7,10-11H2,1-4H3,(H3,21,23,25)/b22-16-

InChI Key

UZYMRVUJWGYPGN-JWGURIENSA-N

Isomeric SMILES

CC(C)CC\1CN2CCC3=CC(=C(C=C3C2C/C1=N/NC(=O)N)OC)OC

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=NNC(=O)N)OC)OC

Origin of Product

United States

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